molecular formula C22H21ClN2O3S B3015976 {6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358458-42-0

{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone

Cat. No. B3015976
CAS RN: 1358458-42-0
M. Wt: 428.93
InChI Key: NMJYZQKCRLKZCR-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone, also known as DSP-4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Antiestrogenic Activity

  • A study by Jones et al. (1979) on the synthesis of similar compounds demonstrated potent antiestrogenic activity in both oral and subcutaneous administration to rats and mice. The compound studied showed a very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).

Synthesis, Structure, and Biological Activities

  • Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds, similar in structure to the queried chemical, exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).

Temperature-Controlled Desulfonylative Condensation

  • A study by Chang et al. (2018) focused on temperature-controlled intermolecular desulfonylative condensation of α-sulfonyl o-hydroxyacetophenones with 2-formyl azaarenes, including quinolones. This method facilitated the formation of azaaryl (pyridyl and quinolyl) aurones and flavones under specific reaction conditions (Chang et al., 2018).

Molecular Structure Analysis

  • Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a similar compound, focusing on its spectroscopic characteristics and crystallization properties (Lakshminarayana et al., 2009).

Synthesis and Conformational Analysis

  • Karkhut et al. (2014) synthesized and conducted a conformational analysis of a compound with structural similarities. They used B3LYP geometry and energy and GIAO/B3LYP NMR calculations for the structural establishment (Karkhut et al., 2014).

Spectroscopic Investigation and Molecular Orbital Calculation

  • Arasu et al. (2019) examined the characteristics of a piperidine derivative compound using Density Functional Theory. They analyzed the molecular orbital calculations, including the HOMO-LUMO energy gap, Mulliken population analysis, and MEP to understand the chemical reactivity descriptors (Arasu et al., 2019).

properties

IUPAC Name

[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-14-5-8-20(15(2)11-14)29(27,28)21-17-12-16(23)6-7-19(17)24-13-18(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJYZQKCRLKZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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